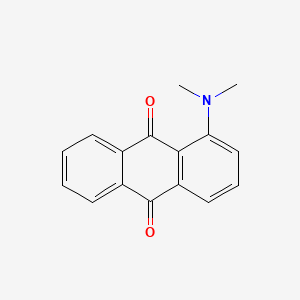

1-(Dimethylamino)anthracene-9,10-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(dimethylamino)anthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-17(2)13-9-5-8-12-14(13)16(19)11-7-4-3-6-10(11)15(12)18/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWBHVZCSYIWHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385623 | |

| Record name | 1-dimethylaminoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5960-55-4 | |

| Record name | 1-dimethylaminoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Derivative Chemistry

Elaboration of Synthetic Routes for 1-(Dimethylamino)anthracene-9,10-dione

The synthesis of this compound, a derivative of the anthraquinone (B42736) framework, is achieved through established organic chemistry reactions. A common and direct method involves the reaction of 1-chloro-9,10-anthraquinone with a 40% aqueous solution of dimethylamine (B145610). nih.gov The reaction is typically conducted in a solvent such as toluene (B28343) and heated to facilitate the substitution. nih.gov The progress of this transformation can be monitored using thin-layer chromatography (TLC). nih.gov Upon completion, the product is isolated and purified, often by column chromatography, to yield the final compound as a red solid. nih.gov

The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. nih.govwikipedia.org In this type of reaction, a nucleophile—in this case, the dimethylamine—displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org The anthraquinone (anthracene-9,10-dione) core is particularly susceptible to such reactions. colab.wsacs.org The presence of two electron-withdrawing carbonyl groups deactivates the aromatic rings, making them electrophilic and thus more amenable to attack by nucleophiles. wikipedia.orgcolab.ws

Haloanthraquinones, like 1-chloroanthraquinone (B52148), are common substrates for these substitutions. acs.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The subsequent departure of the leaving group (e.g., chloride ion) restores the aromaticity of the ring, yielding the substituted product. wikipedia.org The efficiency of these reactions can be enhanced through catalysis; for instance, oligo(ethylene glycol) derivatives have been used to catalyze the nucleophilic substitution on haloanthraquinones by aliphatic alcohols. acs.org

Amination represents a crucial strategy for functionalizing the anthraquinone skeleton to produce a wide array of derivatives. nih.gov The introduction of amino groups can be accomplished through several synthetic pathways.

One prominent method is the copper-catalyzed amination of aryl halides, often referred to as the Ullmann condensation or reaction. researchgate.net This approach is a powerful tool for forming C(sp²)-N bonds and is frequently used for the amination of bromoanthraquinone derivatives. researchgate.net Another key strategy involves the ammonolysis of substituted anthraquinones. For example, 1-aminoanthraquinone (B167232) can be synthesized on an industrial scale through the high-temperature ammonolysis of 1-nitroanthraquinone (B1630840) using a continuous-flow method, which offers a safe and efficient process. mdpi.com

Direct amination of hydroxylated or other activated anthraquinone precursors is also a viable route. Researchers have successfully synthesized various aminoanthraquinones by treating precursors like 1,4-dihydroxyanthraquinone with amines, such as butylamine (B146782), in the presence of a catalyst. nih.govmdpi.com The reaction of 1-chloroanthraquinone with dimethylamine to form the title compound is a direct application of nucleophilic substitution for amination. nih.gov

The synthesis of complex anthraquinone derivatives often involves the strategic functionalization and transformation of precursors to guide subsequent reactions. nih.gov The anthraquinone core can be modified either before or after the key substitution steps. Common transformations include methylation, acylation, and reduction. nih.govnih.gov For instance, 1,4-dihydroxyanthraquinone can be subjected to methylation or acylation to yield 1,4-dimethoxyanthracene-9,10-dione or 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate, respectively. nih.gov These modified precursors can then be used in subsequent amination reactions to produce a different set of derivatives than those obtained from the parent compound. nih.gov

Reduction is another powerful tool in the synthetic chemist's arsenal. The anthraquinone system can be reduced to the corresponding anthracene (B1667546). nih.gov This strategy can be employed to protect the reactive 9 and 10 positions, allowing for selective substitution on the outer rings before re-oxidation to the anthraquinone state. nih.govnih.gov This multi-step approach, which separates bond formation and oxidation steps, allows for the construction of complex, highly functionalized anthraquinone-based molecules. nih.gov

Rational Design and Synthesis of this compound Analogues

The rational design and synthesis of analogues of this compound are driven by the search for novel compounds with specific properties. The amino-substituted anthracene-9,10-dione structure is a key pharmacophore in medicinal chemistry, particularly in the development of potential anticancer agents. nih.govbiointerfaceresearch.com By systematically modifying the structure—for example, by varying the alkylamino substituents or incorporating heterocyclic motifs—researchers can investigate structure-activity relationships and optimize compounds for desired biological activities. nih.govnih.gov

A wide range of alkylamino and dialkylamino substituted anthraquinone derivatives have been synthesized to explore their chemical and biological properties. nih.govbiointerfaceresearch.comnih.gov These syntheses often build upon the same nucleophilic substitution and amination strategies used for the parent compounds. For example, researchers have prepared monosubstituted derivatives, such as 2-(butylamino)anthracene-1,4-dione and 2-(butylamino)anthracene-9,10-dione, through the amination of precursors like anthracene-1,4-dione and 1,4-dimethoxyanthracene-9,10-dione. nih.gov

Disubstituted derivatives are also of significant interest. biointerfaceresearch.comnih.gov The reaction conditions can be tuned to favor di-substitution; for instance, reacting 1,4-dimethoxyanthracene-9,10-dione with butylamine at elevated temperatures yields 1,4-(dibutylamino)anthracene-9,10-dione as a major product. mdpi.com The synthesis of D- and L-aminoacyl-anthraquinone derivatives represents another avenue of exploration, introducing chirality into the molecule. nih.gov

| Derivative Name | Substitution Pattern | Synthetic Approach Highlight | Reference |

|---|---|---|---|

| 2-(Butylamino)anthracene-1,4-dione | Mono-alkylamino | Amination of anthracene-1,4-dione with butylamine. | nih.gov |

| 1-(Butylamino)-4-hydroxyanthracene-9,10-dione | Mono-alkylamino | Nucleophilic substitution on 1,4-dihydroxyanthraquinone. | mdpi.com |

| 1,4-(Dibutylamino)anthracene-9,10-dione | Di-alkylamino | Nucleophilic substitution on 1,4-dimethoxyanthracene-9,10-dione at 80 °C. | mdpi.com |

| 2,3-(Dibutylamino)anthracene-9,10-dione | Di-alkylamino | Amination of 1,4-dimethoxyanthracene-9,10-dione. | nih.gov |

| 1,4-Bis(p-tolylamino)anthracene-9,10-dione | Di-arylamino | Used to obtain a polymer for ophthalmic purposes. | biointerfaceresearch.com |

A significant area of advanced derivative chemistry involves the incorporation of heteroatoms directly into the aromatic framework, creating aza-anthracenedione analogues, or fusing heterocyclic rings to the core structure. nih.govresearchgate.net These modifications can profoundly alter the electronic and steric properties of the molecule, leading to novel functionalities.

The synthesis of aza-anthraquinones, where one or more carbon atoms in the anthracene skeleton are replaced by nitrogen, has been achieved through various methods. nih.govtandfonline.com Hetero Diels-Alder reactions are a powerful strategy for constructing 1-aza- and 1,8-diaza-9,10-anthracenedione frameworks. nih.gov Another approach involves a Michael addition-elimination followed by intramolecular cyclization to yield substituted 1-aza-anthraquinones. tandfonline.com Furthermore, key intermediates such as 1-chloro-2-aza-anthraquinone can be synthesized and subsequently elaborated into more complex analogues. rsc.org

In addition to aza-analogues, derivatives with heterocyclic rings fused to the quinone moiety have been prepared. researchgate.net For example, 1,4-anthracenedione has been used as a starting point to create polycyclic systems containing fused pyrrole, imidazole, or pyrazine (B50134) rings. researchgate.net These synthetic efforts expand the chemical space of anthraquinone-based compounds significantly.

| Analogue Type | Synthetic Strategy | Example Compound/Intermediate | Reference |

|---|---|---|---|

| Aza-anthracenedione | Hetero Diels-Alder reaction | 1-Azaanthracene-2,9,10-trione derivatives | nih.gov |

| Diaza-anthracenedione | Hetero Diels-Alder reaction | 1,8-Diazaanthracene-2,9,10-trione derivatives | nih.gov |

| Aza-anthraquinone | Michael addition-intramolecular cyclization | Substituted 2-amino, 3-nitrile-1-aza-anthraquinones | tandfonline.com |

| Aza-anthraquinone Intermediate | Lithiation and condensation with aromatic aldehydes | 1-Chloro-2-aza-anthraquinone | rsc.org |

| Fused-heterocycle anthracenedione | Addition/substitution followed by cyclization | Naphtho[2,3-f]indole-4,11-diones | researchgate.net |

Preparation of N-Oxide Derivatives for Mechanistic Studies

The oxidation of the tertiary amine in this compound to its corresponding N-oxide represents a significant modification of the molecule's electronic properties. This transformation converts the strongly electron-donating dimethylamino group (-N(CH₃)₂) into an electron-withdrawing N-oxide moiety (-N⁺(O⁻)(CH₃)₂). Such derivatives are invaluable for mechanistic studies, as they allow researchers to probe the influence of electronic effects on reaction pathways and biological interactions.

The preparation of aromatic N,N-dimethylaniline N-oxides is typically achieved through controlled oxidation. Common laboratory reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in an appropriate solvent. The reaction involves the direct oxidation of the nitrogen atom's lone pair of electrons. The resulting N-oxide alters the steric and electronic profile of the substituent, which can be used to understand structure-activity relationships in various chemical and biological processes. For instance, the steric bulk of the N(CH₃)₂ group in the parent molecule causes a significant distortion in the planarity of the anthraquinone skeleton. youtube.com The introduction of the oxygen atom would further modify this spatial arrangement.

| Reagent | Product | Purpose in Mechanistic Studies |

| m-Chloroperoxybenzoic acid (m-CPBA) | 1-(Dimethylamino-N-oxide)anthracene-9,10-dione | To study the impact of converting an electron-donating group to an electron-withdrawing group on reaction mechanisms or biological activity. |

| Hydrogen Peroxide (H₂O₂) | 1-(Dimethylamino-N-oxide)anthracene-9,10-dione | A greener alternative for oxidation, used to investigate electronic demands of a reaction or interaction. |

Incorporation of Sulfur-Containing Moieties

The introduction of sulfur-containing functional groups onto the anthraquinone core can be achieved through several synthetic strategies, primarily involving nucleophilic substitution or Sandmeyer-type reactions. These methods allow for the formation of thioether or heterocyclic derivatives.

One direct method involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, on the anthraquinone ring. For example, the synthesis of 1-(4-hydroxyphenylthio)anthracene-9,10-dione has been accomplished by reacting 1-chloroanthraquinone with 4-hydroxythiophenol in the presence of a base. lew.ro This approach could be adapted to start from 1-chloroanthraquinone and first introduce the dimethylamino group, followed by a second substitution with a sulfur nucleophile at another position if appropriately activated.

A more versatile method for introducing sulfur, particularly at the 1-position, starts from 1-aminoanthraquinone, a common precursor. The primary amino group can be converted into a diazonium salt, which is a highly effective leaving group. masterorganicchemistry.com This diazonium salt can then be subjected to a Sandmeyer-type reaction using copper salts and a sulfur nucleophile (e.g., an alkyl or aryl thiolate) to form the corresponding thioether. organic-chemistry.org This pathway offers a robust method for creating C-S bonds on the aromatic framework.

| Starting Material | Key Reagents | Reaction Type | Product Type |

| 1-Chloroanthraquinone | Thiol (R-SH), Base | Nucleophilic Aromatic Substitution | Thioether derivative lew.ro |

| 1-Aminoanthraquinone | 1. NaNO₂, H⁺2. Cu(I)SR | Sandmeyer Reaction | Thioether derivative organic-chemistry.orgwikipedia.org |

| vic-Alkynylchloroanthraquinones | Na₂S | Cyclocondensation | Anthrathiophenedione researchgate.net |

Mechanistic Insights into Derivatization Reactions

The derivatization of the anthraquinone skeleton is governed by fundamental organic reaction mechanisms, primarily nucleophilic aromatic substitution and radical-nucleophilic aromatic substitution.

The incorporation of sulfur moieties via the reaction of a halogenated anthraquinone with a thiol proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. mdpi.com This reaction is facilitated by the inherent electron-deficient nature of the anthraquinone ring system, which is caused by the strong electron-withdrawing effect of the two carbonyl groups. The nucleophilic sulfur atom attacks the carbon atom bearing the leaving group (e.g., chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the final thioether product. The reaction rate is dependent on the presence of electron-withdrawing groups that stabilize the anionic intermediate. libretexts.org

In contrast, the Sandmeyer reaction follows a radical-nucleophilic aromatic substitution (SₙAr) pathway. wikipedia.org The process begins with the diazotization of a primary aromatic amine (e.g., 1-aminoanthraquinone) with nitrous acid to form an aryl diazonium salt. masterorganicchemistry.com In the presence of a copper(I) catalyst, a single-electron transfer occurs from the Cu(I) species to the diazonium salt. byjus.com This transfer results in the formation of an aryl radical and the loss of highly stable nitrogen gas (N₂), with the copper being oxidized to Cu(II). wikipedia.orgbyjus.com This aryl radical then reacts with a nucleophile, which can be the counter-ion from the copper salt or another nucleophile present in the mixture. In the final step, the copper(I) catalyst is regenerated, making the process catalytic. byjus.com This radical mechanism distinguishes it from the ionic SNAr pathway and allows for the introduction of a wide range of nucleophiles that might not be suitable for direct substitution. pku.edu.cn

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Sandmeyer-Type Reaction (Radical-Nucleophilic) |

| Key Intermediate | Meisenheimer complex (anionic) mdpi.com | Aryl radical wikipedia.org |

| Driving Force | Ring activation by electron-withdrawing groups | Formation of stable N₂ gas byjus.com |

| Catalyst | Often base-catalyzed, can be uncatalyzed | Typically Copper(I) salts (e.g., CuCl, CuBr) wikipedia.org |

| Initial Step | Nucleophilic attack on the aromatic ring mdpi.com | Formation of a diazonium salt, followed by single-electron transfer masterorganicchemistry.combyjus.com |

Advanced Spectroscopic Characterization and Photophysical Investigations

Comprehensive Spectroscopic Analyses for Structural and Electronic Elucidation

The structural and electronic properties of 1-(Dimethylamino)anthracene-9,10-dione have been thoroughly investigated using a suite of advanced spectroscopic techniques. These methods provide a complete picture of the molecule's atomic arrangement, vibrational modes, and electronic behavior.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution ¹H NMR spectroscopy is a fundamental tool for confirming the molecular structure of this compound by identifying the chemical environment of its hydrogen atoms. In a study using a 400 MHz spectrometer with deuterochloroform (CDCl₃) as the solvent, the proton signals were precisely assigned. nih.gov The spectrum shows a characteristic singlet for the six protons of the two methyl groups of the dimethylamino substituent at 3.03 ppm. nih.gov The seven aromatic protons on the anthracene (B1667546) skeleton appear as a series of doublets and triplets in the downfield region, from 7.34 to 8.24 ppm, consistent with the substituted anthraquinone (B42736) structure. nih.gov The specific chemical shifts and coupling constants provide definitive evidence for the placement of the dimethylamino group at the C1 position.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Coupling Constant (J) Hz | Reference |

| 3.03 | Singlet | 6H | -N(CH₃)₂ | - | nih.gov |

| 7.34–7.36 | Doublet | 1H | H-2 | J₁ = 8.8 | nih.gov |

| 7.54–7.58 | Triplet | 1H | H-3 | J₁ = J₂ = 8.0 | nih.gov |

| 7.69–7.72 | Triplet | 1H | H-6 | J₁ = 7.6, J₂ = 7.2 | nih.gov |

| 7.74–7.76 | Doublet | 1H | H-4 | J₁ = 7.6 | nih.gov |

| 7.78–7.82 | Triplet | 1H | H-7 | J₁ = 7.6, J₂ = 8.0 | nih.gov |

| 8.22–8.24 | Triplet | 1H | H-8 | J₁ = 7.2 | nih.gov |

Detailed Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of the molecule by probing its characteristic bond vibrations.

The Infrared (IR) spectrum, typically recorded using a potassium bromide (KBr) pellet, reveals key functional groups. For this compound, strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the quinone moiety are observed at 1662 cm⁻¹ and 1637 cm⁻¹. nih.gov Bands related to C-H stretching of the methyl and aromatic groups appear at 2916 cm⁻¹ and 2806 cm⁻¹, respectively. nih.gov The spectrum is further characterized by a series of bands in the fingerprint region (below 1600 cm⁻¹) corresponding to C-C aromatic stretching, C-N stretching, and various bending vibrations. nih.gov

Table 2: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

| 2916, 2806 | C-H Stretch (Methyl) | nih.gov |

| 1662, 1637 | C=O Stretch (Quinone) | nih.gov |

| 1551, 1499 | C=C Stretch (Aromatic) | nih.gov |

| 1311, 1270 | C-N Stretch | nih.gov |

Specific Raman spectroscopic data for this compound were not available in the surveyed literature. However, based on the known structure and IR data, the Raman spectrum would be expected to show complementary information. The symmetric vibrations of the planar anthracene skeleton are typically strong in Raman scattering. One would anticipate prominent bands for the C=O symmetric stretch and the "breathing" modes of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transition Analysis

While specific absorption maxima (λmax) for this compound were not explicitly detailed in the reviewed literature, the electronic properties can be inferred from its structure and related compounds. The molecule's chromophore is the anthracene-9,10-dione system, which is modified by the powerful electron-donating dimethylamino group (-N(CH₃)₂). This substitution creates an intramolecular charge transfer (ICT) character.

The UV-Vis spectrum is expected to show absorptions corresponding to π-π* transitions within the aromatic system and n-π* transitions associated with the carbonyl groups. The presence of the dimethylamino group acting as an auxochrome causes a significant bathochromic (red) shift of the absorption bands compared to the parent anthraquinone. This is due to the ICT from the nitrogen lone pair to the electron-deficient quinone ring, which lowers the energy of the lowest unoccupied molecular orbital (LUMO) and decreases the HOMO-LUMO energy gap. This ICT band is responsible for the compound's color.

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state. Analysis of this compound reveals that the compound crystallizes in the orthorhombic system. nih.gov

A key finding is the significant deviation from planarity of the anthraquinone skeleton. nih.govresearchgate.net This distortion is a direct result of the steric hindrance caused by the bulky dimethylamino group at the C1 position. nih.govresearchgate.net The dimethylamino group itself is twisted relative to the plane of the anthracene core, with a reported dihedral angle of 38.4(1)°. nih.gov This non-planar conformation has profound effects on the molecule's electronic and photophysical properties. In the crystal lattice, adjacent molecules are linked by C-H···π and π-π stacking interactions, with centroid-centroid distances of 3.844(2) Å. nih.gov

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₁₃NO₂ | nih.gov |

| Molecular Weight | 251.27 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pca2₁ | nih.gov |

| a (Å) | 7.2823 (3) | nih.gov |

| b (Å) | 11.1519 (7) | nih.gov |

| c (Å) | 14.9834 (7) | nih.gov |

| V (ų) | 1216.82 (11) | nih.gov |

| Z | 4 | nih.gov |

| Temperature (K) | 295 | nih.gov |

| R-factor | 0.037 | nih.gov |

Elucidation of Photophysical Properties and Luminescence Phenomena

The photophysical behavior of this compound is directly linked to its electronic structure and molecular geometry.

Fluorescence Emission Characteristics and Quantum Yields

Investigations into the photophysical properties of this compound (1-DMAAQ) reveal that it is an unusually weak fluorophore. a-z.luresearchgate.net While many aromatic molecules are highly luminescent, the fluorescence of 1-DMAAQ is significantly quenched. a-z.luresearchgate.net

This weak fluorescence is attributed to the steric strain imposed by the bulky dimethylamino group on the anthraquinone skeleton. a-z.luresearchgate.net As confirmed by X-ray crystallography, this steric effect forces the molecule into a distorted, non-planar conformation. nih.govresearchgate.net This distortion facilitates efficient non-radiative decay pathways, such as internal conversion and vibrational relaxation, allowing the excited state to return to the ground state without emitting a photon. Consequently, the fluorescence quantum yield is extremely low, though a specific numerical value was not found in the surveyed literature. This behavior contrasts with its less-substituted analogs, 1-aminoanthraquinone (B167232) (1-AAQ) and 1-methylaminoanthraquinone (1-MAAQ), which exhibit more significant fluorescence. a-z.luresearchgate.net

Intramolecular Charge Transfer (ICT) State Dynamics

Intramolecular charge transfer (ICT) is a key process in many donor-acceptor molecules, where photoexcitation leads to a significant redistribution of electron density from the electron-donating group to the electron-accepting group. In this compound, the dimethylamino group acts as the electron donor and the anthraquinone core functions as the electron acceptor.

Upon excitation, an ICT state is expected to form. However, studies on analogous compounds, such as 1-aminoanthraquinone and 1-N-methylamino-9,10-anthraquinone, indicate that the dynamics and stability of the ICT state are highly dependent on the molecular geometry. For these analogues, a planar intramolecular charge transfer (PICT) state can be formed, particularly in polar solvents. In contrast, this compound exhibits unusually weak fluorescence, which suggests that its ICT state is very short-lived or that non-radiative decay pathways are exceptionally efficient. This is attributed to the steric hindrance caused by the bulky dimethylamino group, which leads to a twisted conformation and prevents the formation of a stable, emissive planar ICT state. The rapid deactivation of the excited state is a dominant characteristic of this compound, overshadowing typical ICT fluorescence.

Solvent Effects on Photophysical Behavior

The photophysical properties of many fluorescent dyes are highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. For amino-substituted anthraquinones, increasing solvent polarity typically leads to a red-shift in the emission spectrum, indicative of a more polar excited state, consistent with the formation of an ICT state.

In the case of this compound, however, the fluorescence is found to be exceptionally weak across a range of solvents. This pronounced lack of emission, irrespective of the solvent environment, is a distinguishing feature. While its analogues, 1-aminoanthraquinone and 1-N-methylamino-9,10-anthraquinone, show systematic changes in their photophysical properties with solvent polarity, the behavior of this compound is dominated by its inherent molecular structure. The steric strain induced by the two methyl groups on the nitrogen atom forces the dimethylamino group out of the plane of the anthraquinone ring. This conformational constraint largely dictates its photophysical properties, leading to efficient non-radiative decay processes that quench fluorescence, thereby making it insensitive to the surrounding solvent polarity.

Influence of Molecular Conformation on Spectroscopic Signatures

The molecular conformation of this compound is a critical determinant of its spectroscopic and photophysical properties. X-ray crystallography studies have provided precise data on its solid-state structure, revealing significant deviations from planarity. rsc.org

The steric repulsion between the bulky dimethylamino group and the adjacent carbonyl group of the anthraquinone skeleton forces the dimethylamino group to twist out of the plane of the aromatic rings. rsc.org This distortion has profound consequences for the electronic communication between the donor (dimethylamino) and acceptor (anthraquinone) moieties.

Key Conformational Data for this compound

| Parameter | Value | Reference |

| Dihedral angle (Dimethylamino group vs. Anthracene fragment) | 38.4(1)° | rsc.org |

| Distortion from planarity of the anthraquinone skeleton | 0.1274(3) Å | rsc.org |

This twisted conformation disrupts the π-conjugation across the molecule, which is a prerequisite for efficient intramolecular charge transfer. As a result, the formation of a stable, planar, and highly emissive ICT state is hindered. Instead, the non-planar geometry facilitates rapid non-radiative decay of the excited state. This structural influence is the primary reason for the observed weak fluorescence of this compound when compared to its less sterically hindered counterparts like 1-aminoanthraquinone. nih.gov Quantum chemical calculations have supported this interpretation, indicating that the distorted structure leads to a dominant non-radiative de-excitation channel. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Ab Initio and Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a principal method for investigating the properties of anthraquinone (B42736) derivatives due to its favorable balance of computational cost and accuracy. rsc.orgresearchgate.net For 1-(Dimethylamino)anthracene-9,10-dione, DFT calculations are crucial for optimizing the molecular geometry and understanding its electronic characteristics.

Experimental crystal structure data reveals that the molecule is non-planar. nih.govresearchgate.net The steric hindrance from the bulky N(CH₃)₂ group forces a significant distortion in the anthraquinone skeleton and causes the dimethylamino group to twist relative to the anthracene (B1667546) plane by approximately 38.4°. nih.govresearchgate.net DFT calculations can reproduce this geometry, which is the first step in any reliable computational study. Functionals such as B3LYP and PBE0, often paired with basis sets like 6-311G(d,p), have been shown to be well-suited for predicting the electronic properties of the anthraquinone family of compounds. researchgate.net

DFT studies on related substituted anthraquinones demonstrate that the nature and position of substituents significantly influence the electronic properties and redox potentials of the molecule. rsc.org For this compound, the electron-donating dimethylamino group is expected to increase the electron density on the anthraquinone core, affecting its reactivity and intermolecular interactions. Computational organic chemistry, leveraging DFT, provides a powerful framework for dissecting these electronic effects to understand and predict chemical behavior. nih.gov

Semi-Empirical Molecular Orbital Methods (e.g., AM1, PM3, MNDO)

Semi-empirical methods offer a faster, albeit often less accurate, alternative to ab initio and DFT methods for studying large molecular systems. These methods, including Austin Model 1 (AM1), Parametric Model 3 (PM3), and Modified Neglect of Diatomic Overlap (MNDO), are based on the Hartree-Fock formalism but simplify calculations by parameterizing certain integrals using experimental data.

These methods are particularly useful for initial explorations of molecular conformations or for studying very large systems where DFT would be computationally prohibitive. The general hierarchy of these methods starts with MNDO, the earliest of the three, with AM1 and PM3 representing subsequent refinements to improve performance, particularly in describing hydrogen bonds and overcoming MNDO's tendency to overestimate steric repulsions. While PM3 is widely used for organic systems, its accuracy can be inconsistent.

Table 1: Comparison of Common Semi-Empirical Methods

| Method | Key Feature | Common Application |

|---|---|---|

| MNDO | The original NDDO-based model. | Baseline calculations, systems where specific parameterization is robust. |

| AM1 | Modified core-core repulsion to improve upon MNDO, especially for hydrogen bonds. | General organic molecules, conformational analysis. |

| PM3 | Re-parameterization of AM1 using a larger set of experimental data. | Widely used for rapid property estimation of diverse organic molecules. |

For this compound, these methods could be employed for preliminary geometry optimizations before refining the structure with more robust DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

The distinct red color and photophysical properties of this compound are governed by its electronic transitions, which can be modeled using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method is a workhorse in computational chemistry for calculating the excited states of molecules and predicting their UV-Vis absorption spectra. researchgate.netresearchgate.net

Research on related dye molecules has shown that TD-DFT can accurately predict absorption maxima with an error of less than 0.2 eV when appropriate functionals, such as PBE0 or CAM-B3LYP, are used. researchgate.netresearchgate.netiaea.org For anthraquinone derivatives, the choice of functional and basis set is critical. Studies suggest that hybrid functionals often provide reliable results for the electronic properties of this family of compounds. researchgate.netiaea.org The calculations would likely show a strong absorption band in the visible region, corresponding to a transition from a ground state with significant electron density on the dimethylamino group to an excited state where density has shifted towards the electron-accepting quinone core.

Molecular Modeling and Dynamics Simulations

Static calculations at 0 K provide valuable information, but the behavior of a flexible molecule like this compound at finite temperatures is best understood through molecular modeling and dynamics simulations. The observed twist in the molecule's crystal structure suggests that it possesses conformational flexibility. nih.govresearchgate.net

A common advanced computational approach involves combining classical molecular dynamics (MD) with quantum mechanical calculations (QM). researchgate.net An MD simulation can be used to explore the conformational space of the molecule in a given environment (e.g., in a solvent) over time. Snapshots are then extracted from this trajectory, and TD-DFT calculations are performed on each to generate a series of absorption spectra. Averaging these spectra provides a theoretical spectrum that accounts for thermal motion and conformational changes, often leading to better agreement with experimental results for flexible molecules. researchgate.net

Advanced Electronic Structure Descriptors

To gain deeper insight into the reactivity and electronic nature of this compound, advanced electronic structure descriptors derived from quantum chemical calculations are employed. These descriptors go beyond simple orbital energies to quantify aspects of electron distribution and reactivity. Examples include Natural Bond Orbital (NBO) analysis, which can describe charge transfer between the donor (dimethylamino) and acceptor (anthraquinone) moieties, and the Fukui function, which predicts sites for nucleophilic and electrophilic attack. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, which is a classic donor-acceptor system, the FMO analysis is particularly insightful.

The HOMO is expected to be largely localized on the electron-donating dimethylamino group and the adjacent benzene (B151609) ring. The LUMO, conversely, is anticipated to be centered on the electron-accepting anthraquinone core, specifically the two carbonyl groups. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. The electron-donating substituent lowers the HOMO-LUMO gap compared to unsubstituted anthraquinone, which is responsible for the molecule's absorption of light in the visible spectrum and thus its color. researchgate.net A smaller gap generally indicates a molecule that is more easily excited and potentially more reactive. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Predicted Localization | Role in Electronic Transition |

|---|---|---|

| HOMO | Primarily on the dimethylamino group and adjacent aromatic ring. | Source of the electron in the primary (lowest energy) electronic excitation. |

| LUMO | Primarily on the dicarbonyl system of the anthraquinone core. | Destination of the electron in the primary electronic excitation. |

| HOMO-LUMO Gap | Relatively small, corresponding to absorption in the visible region. | Determines the color and electronic reactivity of the molecule. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive description of bonding and electron distribution in a molecule. nih.gov It examines charge transfer, hyperconjugative interactions, and the nature of chemical bonds. nih.gov

A detailed Natural Bond Orbital (NBO) analysis specifically for this compound has not been reported in the reviewed scientific literature. Such an analysis would typically provide insights into the delocalization of the nitrogen lone pair electrons into the anthraquinone system and quantify the stability of the molecule arising from these hyperconjugative interactions. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

Specific Molecular Electrostatic Potential (MEP) maps for this compound are not available in the surveyed literature. For related anthraquinone derivatives, MEP analysis typically highlights the negative potential around the carbonyl oxygen atoms, identifying them as likely sites for electrophilic attack. The amino group, being an electron-donating substituent, would influence the electron density distribution across the aromatic rings. researchgate.net

Prediction of Spectroscopic and Photophysical Parameters

Time-dependent density functional theory (TD-DFT) is a common computational method for predicting the electronic absorption spectra and other photophysical properties of molecules. researchgate.netresearchgate.net These calculations can provide valuable information on excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π* or intramolecular charge transfer). researchgate.netnii.ac.jp

While the photophysical properties of various substituted anthraquinones have been investigated computationally, a specific theoretical prediction of the spectroscopic and photophysical parameters for this compound is not present in the reviewed scientific papers. researchgate.netnii.ac.jp Experimental studies have noted its interesting photophysical properties, but detailed computational predictions that could be tabulated are not available. nih.govresearchgate.net

Conformational Analysis and Steric Hindrance Effects on Molecular Geometry

The conformation and geometry of this compound are significantly influenced by the steric interactions introduced by the dimethylamino group at the C1 position. X-ray crystallography studies have provided precise data on its three-dimensional structure. nih.govresearchgate.net

Key geometric parameters from the crystal structure analysis are presented in the table below. nih.gov

| Parameter | Value |

| Distortion of Anthraquinone Skeleton | 0.1274 (3) Å |

| Twist Angle of Dimethylamino Group | 38.4 (1)° |

| Adjacent Molecule C-H···π Contacts | Present |

| Adjacent Molecule π–π Contacts (centroid-centroid distance) | 3.844 (2) Å |

Table 1: Selected geometric parameters for this compound from X-ray crystallography data. nih.gov

The crystal structure reveals that adjacent molecules are linked through C—H···π and π–π interactions. nih.gov The mean planes of neighboring anthracene units are inclined at significant angles to one another, as detailed in the following table. nih.gov

| Interaction | Angle |

| Inclination Angle of Adjacent Anthracene Unit 1 | 59.3 (1)° |

| Inclination Angle of Adjacent Anthracene Unit 2 | 75.7 (1)° |

| Inclination Angle of Adjacent Anthracene Unit 3 | 76.0 (1)° |

Table 2: Inclination angles between mean planes of adjacent anthracene units in the crystal lattice. nih.gov

These structural details underscore the critical role of the dimethylamino substituent in dictating the molecular and supramolecular arrangement of this compound.

Structure Activity Relationships Sar and Structure Property Relationships Spr

Correlating Structural Modifications with Spectroscopic and Photophysical Responses

The spectroscopic and photophysical behaviors of anthraquinone (B42736) derivatives are highly sensitive to their substitution patterns. In 1-(Dimethylamino)anthracene-9,10-dione, the interaction between the dimethylamino (-N(CH₃)₂) donor group and the quinone acceptor groups is fundamental to its optical properties. researchgate.net

Research on similar donor-acceptor (D-A) type 9,10-disubstituted anthracene (B1667546) derivatives shows that they often exhibit intense fluorescence. researchgate.net Specifically, derivatives with strong donor groups, like an amino group, can display significant solvatofluorochromism, where the emission wavelength changes with the polarity of the solvent. researchgate.net This phenomenon arises from a more effective charge transfer (CT) in the excited state in polar environments. The photophysical properties of this compound are noted as being particularly interesting, a characteristic common to amino-derivatives of anthraquinone. researchgate.netnih.gov

Modifications to the core structure or the substituent can systematically alter these responses. For instance, the nature of the emissive excited state in related anthracene systems can vary from a locally excited (LE) state to a charge-transfer (CT) state, or a hybrid of the two, depending on the specific substituents and the solvent. researchgate.net

Table 1: Spectroscopic Properties of Related Anthracene Derivatives

| Compound Type | Substituent Nature | Typical Photophysical Behavior |

|---|---|---|

| Unsubstituted Anthracene | - | Fluorescence from Locally Excited (LE) state |

| Donor-Acceptor Anthracenes | e.g., Diphenylamino group | Strong solvatofluorochromism from Charge-Transfer (CT) state researchgate.net |

Impact of Substituents on Electronic Properties and Molecular Reactivity

The chemical properties of the anthraquinone core are significantly influenced by its substituents. The parent anthracene-9,10-dione contains electron-withdrawing carbonyl groups that decrease electron density in the aromatic rings, affecting its reactivity. colab.ws The introduction of a potent electron-donating group like the dimethylamino group at the C1 position fundamentally alters this electronic landscape.

This substitution creates a push-pull system, enhancing the molecule's polarity and influencing its redox properties. The amino group makes the anthraquinone system more susceptible to certain chemical modifications, highlighting the potential for creating diverse derivatives. researchgate.netnih.gov The reactivity of the anthraquinone scaffold is also dictated by its rigid geometry, which, combined with the electronic effects of substituents, presents specific challenges and opportunities for targeted synthesis. colab.ws

Studies on related amino-9,10-anthracenediones demonstrate that further functionalization can lead to a wide array of compounds with varied applications, including dyes and biologically active agents. biointerfaceresearch.comresearchgate.net For example, the modification of the amino group or the introduction of other substituents on the aromatic rings are common strategies to modulate the molecule's properties. biointerfaceresearch.com

Design Principles for Tailored Chemical Properties

The design of new functional molecules based on the this compound scaffold relies on a clear understanding of its SAR and SPR. The inherent properties of aminoanthraquinones make them versatile platforms for chemical modification. researchgate.netnih.gov

Key design principles include:

Modulation of Donor Strength: Altering the amino substituent (e.g., from dimethylamino to other alkylamino or arylamino groups) can fine-tune the electron-donating capacity, thereby shifting absorption and emission wavelengths and modifying redox potentials. The development of various dyes is a primary application of this principle. biointerfaceresearch.com

Ring Functionalization: Introducing additional substituents onto the anthracene rings can further modify the electronic properties and introduce new functionalities. For example, adding halogen or alkoxy groups can impact both the color and the biological activity of the resulting compound. nih.gov

Controlling Intermolecular Interactions: As seen in the crystal structure, the steric bulk of the C1 substituent influences molecular packing. researchgate.netnih.gov Designing molecules with specific shapes and intermolecular forces (like hydrogen bonding or π-stacking) can be used to control solid-state properties for applications in materials science.

The wide use of aminoanthracene derivatives as dyes, photoinitiators, and precursors for pharmacologically active compounds underscores the success of these design strategies. biointerfaceresearch.com By systematically applying these principles, chemists can develop new derivatives of this compound with precisely tailored properties for specific applications. colab.ws

Mechanistic Studies of Molecular Interactions and Reactivity

Electrochemical Behavior and Redox Mechanisms

The electrochemical properties of 1-(Dimethylamino)anthracene-9,10-dione, like other aminoanthraquinones, are centered around the redox-active anthraquinone (B42736) core. The presence of the electron-donating dimethylamino group at the C1 position significantly influences the electron density of the aromatic system and, consequently, its redox potentials.

Studies on related α-aminoanthraquinones using cyclic voltammetry (CV) reveal distinct redox processes. Cyclic voltammetry is an electrochemical technique used to study the properties of an analyte in solution by measuring the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth.

The reduction of the anthraquinone moiety typically involves a two-electron, two-proton process, leading to the formation of the corresponding hydroquinone. However, the specific mechanism and potentials are highly dependent on the solvent and pH. In aprotic media, the reduction often proceeds in two separate one-electron steps, first forming a semiquinone anion radical.

The oxidation process is associated with the amino substituent. The one-electron electrochemical oxidation of α-aminoanthraquinones generates cation radicals, which can be characterized as aromatic diamino radicals (semiquinonediimines). The stability and subsequent reactions of these radicals are influenced by the nature of the amino substituent and the experimental conditions.

The general redox behavior for aminoanthraquinones can be summarized as follows:

Reduction: The quinone system undergoes reduction to a semiquinone radical anion and then to a dianion. In the presence of protons, this leads to the hydroquinone form.

Oxidation: The amino group can be oxidized, forming a cation radical.

The redox activity of the anthraquinone core is a critical aspect of its biological interactions, as it can participate in electron transfer reactions within cellular environments.

| Oxidation | Amino Group | Cation radical (Semiquinonediimine) | One-electron process. |

Advanced Reaction Kinetics and Mechanistic Pathways

The reactivity of this compound is significantly influenced by the electron-donating dimethylamino group at the 1-position of the anthraquinone core. This substituent alters the electron density distribution within the molecule, impacting its photochemical and electrochemical properties.

Photoreduction Pathways:

One of the key reactions of anthraquinone derivatives is photoreduction. Upon absorption of light, this compound is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. The triplet state is often the primary photoactive species in these reactions.

The photoreduction process can proceed via several mechanistic pathways, largely dependent on the nature of the solvent and the presence of a hydrogen or electron donor. In the presence of a suitable hydrogen donor (e.g., alcohols or amines), the excited triplet state of the anthraquinone derivative can abstract a hydrogen atom, leading to the formation of a semiquinone radical.

A generalized mechanism for the photoreduction in the presence of a hydrogen donor (H-D) can be outlined as follows:

Excitation: AQ + hν → ¹AQ*

Intersystem Crossing: ¹AQ* → ³AQ*

Hydrogen Abstraction: ³AQ* + H-D → AQH• + D•

Here, AQ represents the ground state of this compound, ¹AQ* and ³AQ* are its excited singlet and triplet states, respectively, and AQH• is the corresponding semiquinone radical.

Electrochemical Reduction:

Electrochemical studies on closely related 1-aminoanthraquinones provide valuable insights into the reduction mechanism of this compound. The reduction typically proceeds in two successive one-electron steps. The nature of the N-alkyl substituents has been shown to influence the reduction pathway. For instance, in aprotic solvents, 1-aminoanthraquinone (B167232) and 1-(ethylamino)anthraquinone exhibit a two-step reduction process (EE mechanism). However, for 1-(diethylamino)anthraquinone, the process is more complex and can be influenced by trace amounts of water, leading to an ECE (electron transfer-chemical step-electron transfer) mechanism. Given the structural similarity, it is plausible that this compound follows a similar pattern.

The proposed ECE mechanism for a related N,N-dialkylaminoanthraquinone in the presence of water is detailed in the table below, which can be considered a model for the behavior of this compound under similar conditions.

| Step | Reaction | Description |

|---|---|---|

| E | AQ + e⁻ ⇌ AQ⁻• | First one-electron reduction to form the radical anion. |

| C | AQ⁻• + H₂O ⇌ AQH• + OH⁻ | Protonation of the radical anion by water. |

| E | AQH• + e⁻ ⇌ AQH⁻ | Second one-electron reduction of the semiquinone radical. |

| C | AQH⁻ + H₂O ⇌ AQH₂ + OH⁻ | Protonation of the reduced intermediate to form the dihydroanthraquinone. |

Influence of the Dimethylamino Group:

The steric bulk of the dimethylamino group in this compound causes a distortion in the planarity of the anthraquinone skeleton. nih.gov The dimethylamino group is twisted relative to the anthracene (B1667546) fragment, which can affect the electronic coupling between the amino group and the quinone system. nih.gov This structural feature can influence the energy of the excited states and the accessibility of the carbonyl groups for reaction, thereby modulating the reaction kinetics.

Transient Species:

Computational Studies:

Quantum-chemical calculations on 1-aminoanthraquinones have provided theoretical support for the proposed reaction mechanisms. nih.gov These studies can help to elucidate the electronic structure of the ground and excited states, as well as the thermodynamics of the various reaction steps. Such computational approaches can be extended to this compound to provide a more detailed understanding of its reactivity profile.

Advanced Applications in Chemical Sciences and Engineering Non Clinical

Development of Molecular Sensors and Probes

The anthracene-9,10-dione scaffold is a well-established platform for the design of chemosensors and fluorescent probes. The inherent photophysical properties of this structure can be finely tuned by the introduction of various functional groups, enabling the selective detection of a wide range of analytes.

The anthraquinone (B42736) framework is integral to the creation of chemosensors, which signal the presence of specific ions through a measurable change, often a colorimetric or fluorescent response. A large number of chemosensors based on the anthraquinone structure have been developed for detecting both metal ions and anions. ijsrst.com The principle often involves a photoinduced electron transfer (PET) mechanism. In the absence of an analyte, the fluorescence of the fluorophore (the anthraquinone core) is quenched. Upon binding with a target ion, the PET process is inhibited, leading to a "turn-on" fluorescent signal.

For instance, a probe based on an imidazole-appended anthracene (B1667546) structure was synthesized and demonstrated high selectivity for Zinc (Zn²⁺) ions in an aqueous dimethyl sulfoxide (B87167) (DMSO) solution. researchgate.net This probe exhibited a 1:1 binding stoichiometry with Zn²⁺ and an association constant (Ka) of 1.41 × 10⁵ M⁻¹. researchgate.net Furthermore, the resulting complex could then sequentially detect dihydrogen phosphate (B84403) (H₂PO₄⁻) and cyanide (CN⁻) ions through a "turn-off" fluorescence response. researchgate.net The detection limits for these ions were remarkably low, in the nanomolar range. researchgate.net

While specific studies on 1-(Dimethylamino)anthracene-9,10-dione are not extensively detailed in this exact context, its structure suggests significant potential. The dimethylamino group can act as a binding site for metal ions, and its electron-donating nature would influence the electronic properties of the anthraquinone system, likely leading to distinct and measurable spectral shifts upon ion binding. This makes it a promising candidate for the development of new, selective chemosensors.

Table 1: Performance of an Anthracene-Based Fluorescent Probe

| Analyte | Detection Mechanism | Association Constant (Ka) | Limit of Detection (LOD) |

|---|---|---|---|

| Zn²⁺ | Switch-On Fluorescence | 1.41 × 10⁵ M⁻¹ | 1.0 × 10⁻⁹ M |

| H₂PO₄⁻ | Switch-Off Fluorescence | - | 1.0 × 10⁻⁹ M |

| CN⁻ | Switch-Off Fluorescence | - | 8.0 × 10⁻⁹ M |

Data derived from a study on an imidazole-appended anthracene probe, demonstrating the potential of the core structure. researchgate.net

Beyond simple ions, anthracene derivatives are employed as fluorogenic probes to monitor the progress of chemical reactions. Probes can be designed by linking the anthracene core to a reactive functional group. researchgate.net Initially, these probes exhibit low or no fluorescence. researchgate.net However, upon undergoing a chemical transformation, such as an aldol (B89426) reaction or an addition reaction, the resulting product becomes highly fluorescent, with emission increases of over 1000-fold having been reported. researchgate.net This "turn-on" mechanism provides a clear signal that the reaction has occurred.

Additionally, derivatives of the parent structure, such as 1-allyloxy-4-hydroxyanthracene-9,10-dione, have been used to create optical sensors for detecting water content in organic solvents like acetone. chem-soc.si The sensor, based on fluorescence quenching, was created by covalently bonding the dye to a quartz glass surface, which prevents leaching and enhances durability. chem-soc.si This sensor demonstrated good reversibility and a rapid response time of approximately 35 seconds. chem-soc.si The potential of this compound in these applications lies in its inherent photophysical properties, which can be modulated by its molecular environment, making it a candidate for developing probes sensitive to changes in polarity, viscosity, or the presence of specific biomolecules.

Applications in Advanced Materials and Energy Systems

The robust and electronically versatile nature of the anthraquinone skeleton makes it a valuable component in the design of advanced materials for energy storage and electronic devices.

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage, and anthraquinone derivatives are among the most explored classes of molecules for the negative electrolyte (negolyte). nih.gov They are attractive due to their fast reaction kinetics and the potential for low-cost synthesis from abundant precursors. nih.govmdpi.com The fundamental working principle involves the reversible two-electron, two-proton reduction and oxidation of the quinone carbonyl groups.

However, the practical application of simple anthraquinones is often limited by their low solubility in the pH-neutral aqueous solutions preferred for AORFBs. nih.gov To overcome this, researchers modify the anthraquinone core by introducing highly polar functional groups. Common strategies include sulfonation to produce derivatives like 9,10-anthraquinone-2,7-disulphonic acid (AQDS) or adding carboxyl groups. nih.govrsc.org For example, the synthesis of 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone led to a volumetric capacity of 40.2 Ah L⁻¹ in 1 M potassium hydroxide, a 70-fold improvement over its precursor. rsc.org This modified compound also showed excellent cycling stability, with a low capacity fade rate of 0.03% per day when paired with a ferrocyanide catholyte. rsc.org

While this compound itself has not been reported as a primary redox-active material in this context, its core structure is central to the technology. Further functionalization of this compound could potentially enhance its solubility and tune its redox potential for use in high-performance, pH-neutral AORFBs.

Anthracene derivatives are widely investigated for use in organic electronics, including as the active semiconducting layer in Organic Field-Effect Transistors (OFETs), also known as Organic Thin Film Transistors (OTFTs). mdpi.com The performance of these devices is highly dependent on the molecular structure of the organic semiconductor, which influences its frontier molecular orbital energy levels (HOMO/LUMO) and its solid-state packing.

Research on 9,10-disubstituted anthracene derivatives has shown that functionalization at these positions is an effective method to tune the material's properties. mdpi.com Substitution can disrupt the typical herringbone stacking observed in other anthracene derivatives and promote a more overlapped lamellar structure, which can be beneficial for charge transport. mdpi.com The synthesis of various 9,10-functionalized anthracenes using palladium-catalyzed Suzuki-Miyura cross-coupling reactions has demonstrated that while thermal stability is significantly affected by the choice of substituent, the frontier molecular orbital energy levels remain relatively consistent. mdpi.com The introduction of a dimethylamino group at the 1-position of the anthracene-9,10-dione core would create a strong intramolecular charge-transfer character, a desirable property for materials used in OLEDs. This suggests that this compound could be a valuable building block for creating novel p-type or n-type semiconductors for OFETs and emissive or charge-transport layers in OLEDs.

Non-linear optical (NLO) materials are substances whose optical properties, such as the refractive index, change with the intensity of incident light. These materials are crucial for applications in photonics and optoelectronics, including optical limiting and optical switching. Anthraquinone derivatives featuring donor-acceptor groups exhibit significant NLO properties. The structure of this compound, with its electron-donating dimethylamino group and electron-accepting quinone system, fits this D-π-A design paradigm.

Studies on the closely related compound 1,4-Diamino-9,10-Anthraquinone using the Z-scan technique with a 532 nm laser revealed strong NLO behavior. nih.govresearchgate.net The material was found to exhibit a negative nonlinear refractive index (n₂) (self-defocusing effect) and positive nonlinear absorption (reverse saturable absorption). nih.govresearchgate.net The magnitudes of the nonlinear refractive index and absorption coefficient were on the order of 10⁻⁶ esu and 10⁻⁴ m/W, respectively, and both were found to increase with the concentration of the dye in solution. nih.govresearchgate.net These findings confirm that the amino-substituted anthraquinone framework is a promising scaffold for NLO applications. The results suggest that this compound would likely exhibit similar NLO properties, making it a candidate for use in optical limiting devices that protect sensitive sensors from high-intensity laser damage.

Table 2: NLO Properties of a Diamino-Anthraquinone Derivative

| Property | Symbol | Order of Magnitude | Effect |

|---|---|---|---|

| Nonlinear Refractive Index | n₂ | 10⁻⁶ esu | Self-defocusing |

| Nonlinear Absorption Coefficient | β | 10⁻⁴ m/W | Reverse Saturable Absorption |

Data derived from Z-scan analysis of 1,4-Diamino-9,10-Anthraquinone, a close analogue of the subject compound. nih.govresearchgate.net

Biological Tool Development (Mechanism-Focused)

The anthraquinone framework is a common motif in molecules that interact with biological systems. The introduction of a dimethylamino group provides a handle for tuning properties like hydrophobicity, electronic behavior, and steric profile, making this compound a candidate for developing specialized biological tools.

Amino-substituted anthracene-9,10-dione derivatives are a significant class of compounds studied for their interaction with DNA. nih.gov The planar aromatic system of the anthraquinone core is well-suited for intercalating between the base pairs of the DNA double helix, while substituted groups in the 1-position lie in the DNA grooves, influencing binding affinity and sequence specificity. nih.gov

The interaction of these molecules with DNA can be monitored through several methods, with fluorescence spectroscopy being particularly powerful. Upon binding to DNA, the fluorescence properties of the probe molecule can change dramatically. For a molecule like this compound, which is weakly fluorescent in solution, insertion into the constrained and less polar environment of a DNA binding pocket can restrict rotational freedom and shield it from solvent quenching. This can lead to a significant enhancement of fluorescence, a "light-up" or "turn-on" response, which is a highly desirable feature for a DNA probe. researchgate.net

The mechanism of interaction is typically elucidated by studying changes in the absorption and emission spectra of the probe in the presence of DNA. The binding mode, whether intercalation or groove binding, can often be inferred from these spectroscopic shifts and the effect of ionic strength on the binding affinity. derpharmachemica.com The binding constants (Kₑ) for anthraquinone derivatives with DNA are often in the range of 10⁴ to 10⁶ M⁻¹, indicating a strong interaction. nih.govnih.gov

Table 2: Principles of this compound as a Potential DNA Probe

| Parameter | Principle of Measurement | Information Gained |

| Fluorescence Intensity | Monitor emission intensity upon titration with DNA. | A significant increase ("turn-on" effect) indicates binding and can be used for quantification. |

| Emission Wavelength | Observe shifts (blue or red) in the emission maximum. | Provides insight into the polarity of the DNA binding site. |

| Binding Constant (Kₑ) | Determined from fluorescence quenching or enhancement data. | Quantifies the affinity of the probe for DNA. |

| Binding Mode | Inferred from spectroscopic data, viscosity measurements, and molecular modeling. | Distinguishes between intercalation, groove binding, or electrostatic interactions. derpharmachemica.com |

The development of fluorescent probes to visualize specific cellular components and processes in living cells is a cornerstone of modern cell biology. The utility of a probe is determined by its photophysical properties and its ability to localize within specific subcellular compartments. The localization of a small molecule probe is largely governed by its physicochemical properties, such as hydrophobicity (log P), charge, and size. researchgate.net

Given the hydrophobic nature of its aromatic core, this compound is expected to preferentially associate with lipid-rich environments within the cell, such as cellular membranes (plasma, mitochondrial, or endoplasmic reticulum membranes). nih.govrsc.org Probes that localize to specific organelles can be used to report on the local environment. For instance, changes in membrane polarity or fluidity could be detected through shifts in the probe's fluorescence emission, a property known as solvatochromism.

Although its fluorescence is weak in aqueous environments, this can be advantageous. If the probe's fluorescence is enhanced in non-polar, viscous environments like a lipid bilayer, it can act as a specific stain for these structures with a high signal-to-background ratio. This allows for the investigation of membrane dynamics and integrity. Furthermore, the anthraquinone moiety is redox-active, opening the possibility for designing probes that report on the redox state of specific cellular compartments, which is a key parameter in many molecular pathways related to cell health and disease.

Table 3: Predicted Cellular Application Based on Physicochemical Properties

| Physicochemical Property | Influence on Cellular Application | Potential Role of this compound |

| Hydrophobicity (Lipophilicity) | Governs partitioning into cellular membranes and lipid droplets. | Likely to localize in membranes (plasma, mitochondrial, ER). rsc.org |

| Fluorescence Sensitivity | Emission properties change in response to the microenvironment (polarity, viscosity). | Can act as a fluorescent reporter for membrane polarity and integrity. |

| Redox Activity | The quinone structure can undergo redox cycling. | Potential development as a probe for cellular redox status in specific compartments. |

| Size and Steric Profile | Influences ability to cross membranes and interact with molecular targets. nih.gov | The bulky dimethylamino group may direct specific interactions within binding pockets. researchgate.net |

Future Research Directions and Emerging Trends

Rational Design of Next-Generation Anthracenedione Derivatives with Enhanced Functionality

The rational design of novel molecules built upon the 1-(dimethylamino)anthracene-9,10-dione framework is a pivotal direction for future research. The primary objective is to synthesize next-generation derivatives with precisely tailored and enhanced functionalities. This involves strategic chemical modifications to the core anthraquinone (B42736) structure to fine-tune its intrinsic properties. liberty.edunih.gov

A key strategy is the introduction of various functional groups to manipulate the molecule's electronic and photophysical characteristics. nih.gov For instance, the addition of electron-donating or electron-withdrawing substituents can controllably alter the optical and redox properties. researchgate.net This allows for the creation of derivatives with specific absorption and emission wavelengths, making them highly suitable for advanced applications such as organic light-emitting diodes (OLEDs) and specialized fluorescent probes. nih.gov Another area of focus is designing derivatives with a high affinity for specific biological targets, such as DNA, for use as staining agents or therapeutic compounds. liberty.edunih.gov Research has shown that systematic modifications, such as the introduction of methylene (B1212753) groups to side chains, can predictably enhance binding affinity, providing a clear path for designing novel DNA binders. nih.gov The development of synthetic methods that allow for the addition of complex functional groups to the anthraquinone skeleton without compromising its inherent properties remains an area of significant research interest. liberty.edu

Integration of Advanced Computational Methods for Predictive Modeling and Materials Discovery

The use of sophisticated computational methods is becoming integral to the discovery and design of new materials based on this compound. rsc.org Quantum-chemical techniques, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the geometric, electronic, and optical properties of new derivatives before their synthesis. nih.govresearchgate.net This "virtual screening" approach significantly accelerates the research and development process by identifying the most promising candidates for laboratory synthesis. rsc.orgresearchgate.net

Computational studies allow researchers to investigate how different substituents and their positions on the anthraquinone ring influence the molecule's properties, such as its redox potential for energy storage applications or its absorption spectra for use as dyes. nih.govrsc.org For instance, benchmarks of various TD-DFT functionals have been performed to determine the most accurate methods for predicting the absorption spectra of anthraquinoidic dyes. acs.orgnih.gov While no single functional may be perfect for all aspects, methods like ωB97XD have been identified as providing a good compromise for accuracy. nih.gov Similarly, studies have compared TD-DFT and Unrestricted DFT (UDFT) for calculating phosphorescence energy, finding UDFT to be more suitable for this class of compounds. mdpi.com This ongoing refinement of computational methodologies is crucial for building accurate predictive models. scm.com

The following table summarizes key computational methods and their applications in the study of anthraquinone derivatives, reflecting the trend towards integrating predictive modeling in materials discovery.

| Computational Method | Application Area | Key Findings & Insights |

| Density Functional Theory (DFT) | Ground-state geometry, electronic structure, redox potentials, vibrational frequencies. nih.govrsc.orgresearchgate.net | Accurately predicts molecular structures and the influence of substituents on properties. nih.gov Crucial for pre-screening candidates for applications like redox flow batteries. rsc.orgresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra (UV/Vis), excited-state properties. researchgate.netacs.orgnih.gov | A standard tool for predicting electronic spectra, though results are highly dependent on the chosen functional. nih.govscm.com Allows for rationalizing color and fluorescence properties of new dyes. acs.org |

| Unrestricted DFT (UDFT) | Phosphorescence energy calculations. mdpi.com | Found to be more accurate than TD-DFT for calculating the phosphorescence energy of anthraquinone compounds, with the M06-2X functional showing minimal error. mdpi.com |

| Semi-empirical Methods (e.g., DFTB) | High-throughput virtual screening of large numbers of derivatives. rsc.org | Offers a highly advantageous cost-to-accuracy ratio for screening electrochemical potentials, facilitating the rapid assessment of vast chemical spaces. rsc.org |

Interdisciplinary Research at the Interface of Synthetic Chemistry, Materials Science, and Chemical Biology

Future breakthroughs involving this compound and its derivatives will increasingly emerge from interdisciplinary collaborations. The synergy between synthetic chemistry, materials science, and chemical biology is essential for translating the fundamental properties of these compounds into tangible, real-world applications. researchgate.netnih.gov

Synthetic chemists focus on creating novel anthraquinone derivatives through innovative and efficient methods. nih.gov This includes developing multi-component reactions or new catalytic systems to build the anthracene (B1667546) framework and introduce desired functionalities. nih.gov

Materials scientists then investigate the resulting compounds for use in advanced materials. Anthraquinone derivatives are promising candidates for sustainable organic electronics, such as components in redox flow batteries for large-scale energy storage or as organic semiconductors. rsc.orgbiointerfaceresearch.comwikipedia.org Their structural rigidity and redox-active nature are key advantages in these applications. nih.gov

In parallel, chemical biologists explore the utility of these molecules in biological contexts. researchgate.net The inherent fluorescence of many aminoanthraquinones makes them excellent scaffolds for developing probes for cellular imaging and diagnostics. liberty.edunih.govliberty.edu An integrated approach, where students synthesize a novel anthraquinone compound, purify a target protein, and then perform assays to investigate their interaction, exemplifies this interdisciplinary connection. researchgate.net This collaborative cycle—where the needs of an application in materials science or biology directly inform the design and synthesis of new molecules—is crucial for driving innovation.

Exploration of Novel Sensing Modalities and High-Throughput Screening Techniques

The unique photophysical properties of this compound make it an excellent platform for developing chemical sensors. nih.gov Future research is moving beyond simple detection to explore more sophisticated sensing modalities and high-throughput screening (HTS) methods to accelerate discovery. nih.govnih.gov

Researchers are designing derivatives that function as "turn-on" fluorescent probes, which are initially non-fluorescent but emit strongly upon binding to a specific analyte, leading to high sensitivity and low background noise. nih.govrsc.org For example, a sensor based on a Bodipy-anthraquinone conjugate was shown to exhibit a remarkable fluorescence increase specifically in the presence of Al(III) ions. rsc.org Other novel approaches include ratiometric sensing, where the ratio of fluorescence at two different wavelengths changes upon analyte binding, providing a built-in calibration and enhancing reliability. researchgate.net

The development of sensors for various targets, from pH to metal ions and biomacromolecules, is a vibrant area of research. nih.govresearchgate.netrsc.org To discover new sensor molecules more efficiently, fluorescence-based HTS assays are being developed. nih.govnih.gov These methods allow for the rapid evaluation of large libraries of compounds to identify promising candidates for specific sensing applications, significantly speeding up the discovery pipeline for the next generation of advanced sensors. nih.gov

Deepening Mechanistic Understanding at the Molecular and Supramolecular Levels

A profound understanding of the fundamental mechanisms governing the behavior of this compound at both the molecular and supramolecular levels is essential for its future development. Research in this area aims to build a comprehensive picture of its structure-property relationships. nih.gov

At the molecular level, studies focus on its photophysical properties. The steric effect of the bulky dimethylamino group causes a significant deviation from planarity in the anthraquinone skeleton, which in turn influences its electronic and emissive properties. nih.govresearchgate.net Advanced spectroscopic techniques are used to probe the excited states and the pathways of energy transfer and dissipation, which are fundamental to its function in fluorescence and photocatalysis. mdpi.com

At the supramolecular level, the focus is on how individual molecules interact and self-assemble into larger, ordered structures. rsc.orgrsc.org In the crystal structure of this compound, molecules are linked through C-H···π and π-π stacking interactions, which dictate the packing in the solid state. nih.govresearchgate.net Understanding and controlling these non-covalent interactions is key to designing materials with desired bulk properties, such as in the hierarchical polymerization of anthraquinone dyes into nanosheets and chiral aggregates. rsc.orgresearchgate.net By combining detailed experimental characterization with high-level computational modeling, researchers can achieve a deeper mechanistic insight, enabling the refinement of existing applications and the discovery of novel functions. rsc.org

Q & A

Basic Question: What are the recommended synthetic routes for 1-(Dimethylamino)anthracene-9,10-dione, and how can reaction conditions be optimized?

Answer:

this compound is synthesized via amination of anthraquinone derivatives. A typical approach involves:

- Amination: Reacting 1-chloroanthraquinone with dimethylamine under controlled pH (8–10) in polar aprotic solvents like DMF or DMSO at 80–100°C .

- Purification: Column chromatography with silica gel and elution using a hexane/ethyl acetate gradient.

Optimization Tips:

- Temperature Control: Higher temperatures (>100°C) may lead to over-reduction or decomposition.